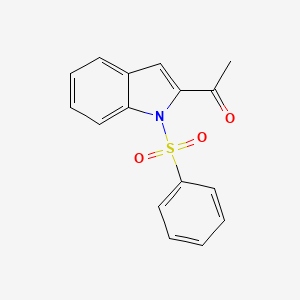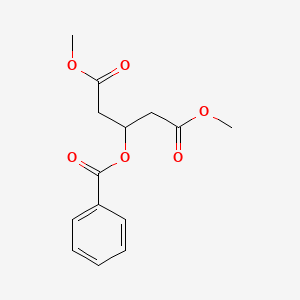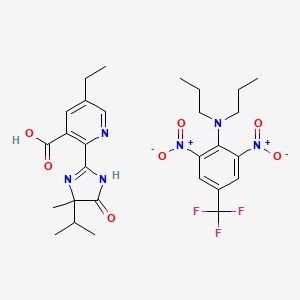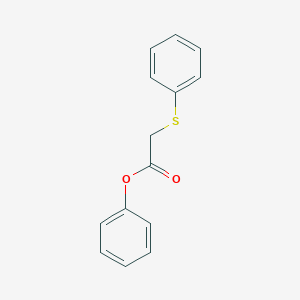![molecular formula C16H15N3O2 B14306200 2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione CAS No. 112638-73-0](/img/structure/B14306200.png)
2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione is a chemical compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of an imidazolidine ring fused with a phenyl and pyridinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-2-(pyridin-2-yl)ethanamine with a suitable imidazolidine precursor in the presence of a catalyst. The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl or phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazolidine-4,5-dione derivatives with additional oxygen functionalities.
Wissenschaftliche Forschungsanwendungen
2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-3-(pyridin-2-yl)thiazolidin-4-one: Similar in structure but contains a thiazolidine ring instead of an imidazolidine ring.
2-Phenyl-2-(pyridin-2-yl)acetonitrile: Contains a nitrile group instead of the imidazolidine ring.
Uniqueness
2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione is unique due to its specific combination of the imidazolidine ring with phenyl and pyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
112638-73-0 |
|---|---|
Molekularformel |
C16H15N3O2 |
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
2-(2-phenyl-2-pyridin-2-ylethyl)imidazolidine-4,5-dione |
InChI |
InChI=1S/C16H15N3O2/c20-15-16(21)19-14(18-15)10-12(11-6-2-1-3-7-11)13-8-4-5-9-17-13/h1-9,12,14H,10H2,(H,18,20)(H,19,21) |
InChI-Schlüssel |
JSEWXWDERHIMDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC2NC(=O)C(=O)N2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Bis[2,3,3,3-tetrafluoro-1-oxo-2-(trifluoromethyl)propyl] peroxide](/img/structure/B14306147.png)
![[(5-Cyanofuran-2-yl)methylidene]propanedinitrile](/img/structure/B14306150.png)
acetic acid](/img/structure/B14306158.png)

![5-Ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14306179.png)


![1,1'-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene)](/img/structure/B14306192.png)

